5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether
Description
Properties
IUPAC Name |
5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-24-14-10-22-15(13-7-2-3-8-21-13)23-16(14)25-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSZZFDOHFELDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326603 | |
| Record name | 5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338771-15-6 | |
| Record name | 5-methoxy-2-pyridin-2-yl-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrimidine intermediate.
Methoxylation: The methoxy group is introduced using a methoxylation reagent such as sodium methoxide in methanol.
Ether Formation: The final step involves the formation of the ether bond between the pyrimidine and the trifluoromethylphenyl group, typically using a Williamson ether synthesis reaction with a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-pyridinyl)pyrimidine
- 4-(3-Trifluoromethylphenyl)pyrimidine
- 2-(2-Pyridinyl)-4-pyrimidinyl ether
Uniqueness
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is unique due to the combination of its methoxy, pyridinyl, and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for various research and industrial applications.
Biological Activity
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects, antiviral properties, and other pharmacological implications.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which indicate the presence of a pyrimidine core substituted with a methoxy group, a pyridine ring, and a trifluoromethyl phenyl ether. Understanding its molecular structure is essential for predicting its biological interactions.
Antitumor Activity
Research has demonstrated that derivatives of pyrimidines exhibit potent antitumor activity. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed significant inhibitory effects with an IC50 value indicating strong potency against this aggressive cancer type. A comparative analysis revealed that it had a nearly 20-fold selectivity over non-cancerous MCF10A cells, suggesting a favorable therapeutic index .
- Mechanism of Action : The antitumor effects are attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. For instance, some related compounds have been shown to inhibit EGFR phosphorylation and induce cell cycle arrest at the G2/M phase .
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrimidine derivatives against influenza viruses:
- Efficacy Against Influenza : In vivo studies demonstrated that certain derivatives reduced viral loads significantly in infected mice models. The compound exhibited a direct effect on viral replication, showcasing its potential as an antiviral agent .
- Safety Profile : Toxicological assessments indicated that these compounds have favorable safety profiles at therapeutic doses, with no significant off-target effects observed in critical cardiac assays (hERG channel inhibition) at concentrations above 10 μM .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the clinical applicability of the compound:
- Bioavailability : Some studies suggest that modifications to the chemical structure can enhance oral bioavailability and metabolic stability. For example, the introduction of lipophilic groups has been shown to improve absorption rates in preclinical models .
- Toxicity Studies : Subacute toxicity studies in animal models indicated that high doses (up to 40 mg/kg) did not result in adverse effects, supporting the potential for safe therapeutic use .
Case Studies and Research Findings
Several notable studies provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated potent antitumor activity against MDA-MB-231 cells with an IC50 < 0.126 μM. |
| Study B | Showed significant antiviral activity against influenza strains with a more than 2-log reduction in viral load. |
| Study C | Evaluated safety profiles indicating no hERG inhibition at therapeutic concentrations. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether, and how can reaction conditions be optimized for yield?
- Methodological Answer : Multi-step synthesis routes, such as nucleophilic aromatic substitution or Suzuki-Miyaura coupling, are commonly employed for pyrimidine derivatives. Optimization involves adjusting solvent systems (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., palladium for cross-coupling). Reaction progress can be monitored via TLC or HPLC. Post-synthetic purification via column chromatography or recrystallization improves yield .
Q. Which spectroscopic and chromatographic methods are most effective in confirming the structural identity and purity of this compound?
- Methodological Answer :
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- FTIR : Confirms functional groups (e.g., C-F stretch of trifluoromethyl at 1100–1200 cm⁻¹, pyridine ring vibrations at 1600 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using single-crystal data (R factor <0.05) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) to targets like kinases or GPCRs.
- Molecular Docking : Leverage crystallographic data (e.g., PDB entries) to model ligand-receptor interactions. Software like AutoDock Vina predicts binding poses, guided by trifluoromethyl and pyridinyl group orientations .
- Theoretical Frameworks : Align experiments with hypotheses derived from structure-activity relationship (SAR) models or enzyme inhibition mechanisms .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of structurally analogous pyrimidine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. fluoro groups) and correlate with activity trends using regression analysis. For example, fluorophenyl analogs in showed enhanced binding due to electron-withdrawing effects .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., IC50 values) to identify outliers or confounding variables (e.g., assay pH, solvent polarity). Statistical tools like ANOVA isolate significant factors .
Q. How does the presence of the trifluoromethyl group influence the compound's electronic properties and reactivity, based on crystallographic and computational data?
- Methodological Answer :
- Crystallographic Analysis : X-ray data reveal trifluoromethyl-induced steric effects and electron-deficient aromatic systems, altering hydrogen-bonding patterns (e.g., reduced basicity of pyrimidine nitrogen) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) quantify charge distribution, showing enhanced electrophilicity at the pyridinyl ring. This impacts reactivity in nucleophilic substitutions or redox reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
